EHop-016 -

EHop-016

Catalog Number: EVT-267287
CAS Number:
Molecular Formula: C25H30N6O
Molecular Weight: 430.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

EHop-016 is a small molecule compound originally developed as a novel inhibitor of the Rac GTPase. [, ] Rac GTPases are signaling proteins crucial for various cellular processes, including cell migration, invasion, and proliferation. [, ] EHop-016 demonstrates greater potency in inhibiting Rac activity compared to previously available inhibitors. [, , ] Due to its inhibitory action on Rac, EHop-016 is extensively studied for its potential as an anti-metastatic agent, particularly for cancers like breast cancer. [, , , , ] Beyond cancer, EHop-016 has demonstrated promising results in studies related to fungal infections, [] viral infections, [, ] and even specific neurological functions. [] Its ability to influence various cellular processes controlled by Rac GTPases makes EHop-016 a valuable tool for researchers exploring diverse biological pathways.

One study briefly mentions that EHop-016 and its derivatives, aimed at enhancing efficacy and bioavailability, were synthesized by maintaining 9-ethyl-3-(1H-1,2,3-triazol-1-yl)-9H-carbazole as the core structure and introducing various modifications. []

Molecular Structure Analysis

EHop-016 is a carbazole derivative featuring a pyrimidine ring linked to a morpholine moiety through a propyl chain. [] The core structure, 9-ethyl-3-(1H-1,2,3-triazol-1-yl)-9H-carbazole, remains consistent in EHop-016 and its derivatives, with modifications introduced to other parts of the molecule. [] Detailed analysis of the EHop-016 molecular structure, including bond lengths, angles, and spatial arrangements, would be beneficial to understand its interactions with Rac GTPases and other targets.

Mechanism of Action

EHop-016 primarily functions by inhibiting the activity of Rac GTPases, specifically Rac1 and Rac3 at lower concentrations. [, , ] It achieves this inhibition by disrupting the interaction between Rac and its upstream activator, the guanine nucleotide exchange factor (GEF) Vav2. [, , , ] By preventing this interaction, EHop-016 disrupts the activation of Rac, hindering downstream signaling pathways involved in cell migration, invasion, and other Rac-dependent cellular processes. [, , , ]

Physical and Chemical Properties Analysis

Information about the physical and chemical properties of EHop-016 is limited in the provided research articles. One study describes the development of a method for quantifying EHop-016 in mouse plasma using ultra-performance liquid chromatography tandem mass spectrometry (UPLC/MS/MS). [] This method involved acetonitrile extraction of plasma samples followed by separation on an Agilent Poroshell 120 EC-C18 column with a mobile phase of 50% acetonitrile/50% methanol/0.1% formic acid and 1mM ammonium fluoride. []

The linear range for EHop-016 detection was 5-1000 ng/mL. [] While this method provides valuable information for pharmacokinetic studies, detailed characterization of its physical properties like solubility, melting point, and logP, and spectral properties are absent. Understanding these properties is crucial for optimizing its formulation, delivery, and further development as a potential therapeutic agent.

Applications

a) Cancer Research:

  • Breast Cancer: EHop-016 significantly reduces tumor growth, metastasis, and angiogenesis in mouse models of metastatic breast cancer. [, , , ] It inhibits Rac activity in various breast cancer cell lines, reduces cell migration, and promotes anoikis (apoptosis due to inadequate cell-matrix interactions). [, , ] Studies also suggest its potential to target immunosuppressive cells in the tumor microenvironment, further contributing to its anti-cancer effects. [, , ]
  • Other Cancers: EHop-016 shows promise in inhibiting the growth and progression of other cancers, including pancreatic cancer, [] gastric cancer, [] esophageal cancer, [, ] and acute myeloid leukemia (AML). [, ]
  • Mechanistic Studies: EHop-016 serves as a valuable tool to investigate the role of Rac GTPases and their downstream signaling pathways in cancer development, progression, and response to therapy. [, , , , ]

b) Infectious Disease Research:

  • Fungal Infections: EHop-016 demonstrates antifungal activity against Trichophyton rubrum, inhibiting its hyphal formation and virulence. []

c) Neurological Research:

  • Growth Cone Dynamics: EHop-016 helps elucidate the role of Rac1 in regulating lamellipodia and filopodia dynamics in developing growth cones of isolated Dorsal Root Ganglia neurons. []
Future Directions
  • Optimization of Pharmacokinetic Properties: Further research should focus on improving the bioavailability and pharmacokinetic profile of EHop-016 to enhance its translational potential. [, ]
  • Development of Derivatives: Synthesizing and evaluating novel EHop-016 derivatives with improved potency, selectivity, and pharmacokinetic properties could lead to the discovery of more effective therapeutic agents. [, , ]
  • Exploration of Combination Therapies: Investigating the efficacy of EHop-016 in combination with other anticancer agents, such as chemotherapy or targeted therapies, could potentially improve treatment outcomes for various cancers. [, , ]
  • Elucidation of Precise Mechanism of Action: While EHop-016 is known to inhibit Rac activity, a more comprehensive understanding of its interactions with different Rac isoforms and GEFs is crucial for optimizing its therapeutic application. []

NSC23766

  • Compound Description: NSC23766 is a small molecule inhibitor that targets Rac GTPase by interfering with the interaction between Rac and its guanine nucleotide exchange factors (GEFs), specifically Tiam1 and Trio. []
  • Relevance: NSC23766 served as the basis for the design and synthesis of EHop-016. [, , , ] While NSC23766 inhibits Rac activity, EHop-016 exhibits a 100-fold greater potency compared to NSC23766. [, ] EHop-016 demonstrates greater specificity for Vav2 as its target GEF, while NSC23766 primarily targets Tiam1 and Trio. [, ]

EHop-016A

  • Compound Description: EHop-016A is a derivative of EHop-016 with improved bioavailability and efficacy. [] It exhibits a potent inhibitory effect on Rac at nanomolar concentrations. [] EHop-016A affects cell morphology, including loss of cell polarity, inhibition of cell surface actin-based extensions and focal adhesions, leading to cell detachment from the extracellular matrix. []
  • Relevance: EHop-016A is a structurally-related derivative of EHop-016 with enhanced potency against Rac. [] It shares the ability to inhibit Rac activity but demonstrates a greater impact on cell morphology and induces anoikis. []

MBQ-167

  • Compound Description: MBQ-167 is a dual inhibitor that targets both Rac and Cdc42, disrupting GTP/GDP binding, with IC50s of 103 nM and 78 nM, respectively, in metastatic breast cancer cells. [, ] MBQ-167 specifically affects cancer cells that have undergone epithelial-to-mesenchymal transition (EMT), inducing a loss of cell polarity, inhibition of cell surface actin-based extensions, and detachment from the substratum, ultimately leading to anoikis. []
  • Relevance: MBQ-167 represents a more potent inhibitor compared to EHop-016, demonstrating efficacy at nanomolar concentrations. [] It exhibits a broader target range, inhibiting both Rac and Cdc42, while EHop-016 primarily focuses on Rac. []

HV-107

  • Compound Description: HV-107 is an EHop-016 derivative that inhibits Rac activation by 55% at a concentration of 250 nM in MDA-MB-231 and MDA-MB-435 cells. [, , ] It demonstrates greater potency compared to EHop-016, affecting cell viability at concentrations ≥1 μM in metastatic breast cancer cell lines MDA-MB-231 and MDA-MB-435. [] HV-107 also inhibits breast cancer cell migration. []
  • Relevance: HV-107 represents a structurally modified EHop-016 derivative with increased potency against Rac and exhibits minimal toxicity towards noncancerous mammary epithelial cells. [, ]

HV-118

  • Compound Description: HV-118 is another EHop-016 derivative that exhibits enhanced potency against Rac activation, achieving a 55% inhibition at 100 nM in MDA-MB-231 and MDA-MB-435 cells. [, ] HV-118 significantly inhibits metastatic breast cancer cell viability at concentrations ≥50 nM while showing minimal toxicity towards noncancerous cells. []
  • Relevance: As a derivative of EHop-016, HV-118 demonstrates a greater ability to inhibit Rac and exhibits a more favorable toxicity profile compared to EHop-016, making it a promising candidate for further investigation as an anti-metastatic agent. [, ]

1A-116

  • Compound Description: 1A-116 is a Rac1 inhibitor that effectively reduces leukemia cell proliferation and induces apoptosis in primary acute myeloid leukemia (AML) cells. [] It also demonstrates a substantial impact on reducing cytokine levels, which are crucial for leukemogenesis. []
  • Relevance: While both 1A-116 and EHop-016 target Rac1, they are structurally distinct compounds. [] This difference highlights the diverse range of chemical structures capable of inhibiting Rac1, offering potential avenues for developing more potent and selective inhibitors. []

ZINC69391

  • Compound Description: ZINC69391 is a Rac1 inhibitor with antiproliferative effects in primary acute myeloid leukemia (AML) cells. []
  • Relevance: ZINC69391, alongside EHop-016, belongs to the class of Rac1 inhibitors with demonstrated efficacy in AML cells, indicating their potential as therapeutic agents for AML. []

ITX3

  • Compound Description: ITX3 is a Rac1 inhibitor that exhibits antiproliferative and pro-apoptotic effects in primary acute myeloid leukemia (AML) cells. []
  • Relevance: ITX3, together with EHop-016, showcases the potential of Rac1 inhibition as a therapeutic strategy in AML. [] Their distinct chemical structures underscore the possibility of developing diverse Rac1 inhibitors with potentially improved efficacy or selectivity. []

Properties

Product Name

EHop-016

IUPAC Name

4-N-(9-ethylcarbazol-3-yl)-2-N-(3-morpholin-4-ylpropyl)pyrimidine-2,4-diamine

Molecular Formula

C25H30N6O

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C25H30N6O/c1-2-31-22-7-4-3-6-20(22)21-18-19(8-9-23(21)31)28-24-10-12-27-25(29-24)26-11-5-13-30-14-16-32-17-15-30/h3-4,6-10,12,18H,2,5,11,13-17H2,1H3,(H2,26,27,28,29)

InChI Key

AFTZZRFCMOAFCR-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)NC3=NC(=NC=C3)NCCCN4CCOCC4)C5=CC=CC=C51

Solubility

Soluble in DMSO, not in water

Synonyms

EHop016; EHop-016; EHop 016; EHOP016; EHOP-016; EHOP 016.

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC3=NC(=NC=C3)NCCCN4CCOCC4)C5=CC=CC=C51

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.